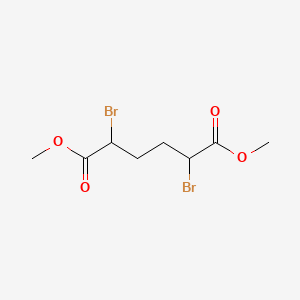![molecular formula C8H8S B1295318 1,3-Dihydrobenzo[c]thiophene CAS No. 2471-92-3](/img/structure/B1295318.png)
1,3-Dihydrobenzo[c]thiophene
Vue d'ensemble
Description
1,3-Dihydrobenzo[c]thiophene, also known as 1,3-DHB, is a heterocyclic compound belonging to the thiophene family of compounds. It is a five-membered aromatic ring system with a sulfur atom at the center. 1,3-DHB has been studied extensively due to its unique properties and potential applications. It has been found to have a wide range of uses in the fields of organic synthesis, materials science, and drug discovery.
Applications De Recherche Scientifique
Electrophilic Substitution Reactions
1,3-Dihydrobenzo[c]thiophene has been studied for its reactions with electrophilic agents like nitration, sulfonation, and iodination. It's been found that electrophilic substitution occurs primarily at position 5 of the molecule. The presence of electron-withdrawing substituents at this position inhibits further substitution, while electron-releasing substituents in positions 5 and 6 direct electrophiles to position 4 (Tashbaev, 2005).
Green Oxidation Methods
A sustainable method for the oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using H2O2 in the presence of porphyrin-based catalysts has been developed. This method is efficient and tolerates both electron-donating and electron-withdrawing groups in the benzene ring of this compound (da Silva et al., 2014).
Infrared Spectroscopic Detection
Infrared spectroscopy has been used to detect sulphone groups in oxidatively doped polybenzo[c]thiophenes prepared by reacting this compound with various agents. This application demonstrates the potential of this compound in material science, particularly in the context of conducting polymers (Eichinger & Kritzinger, 1991).
Synthesis of Organic Conductors
Compounds derived from this compound have been synthesized and demonstrated to have electron-donating abilities comparable to tetrathiafulvalene. These compounds form stable radical cations and have applications in the development of organic conductors (Takahashi & Ise, 1995).
Sequential Reactions in Organic Synthesis
1,3-Dihydrobenzo[c]thiophenes have been synthesized through Ga(OTf)3-promoted sequential reactions, demonstrating the compound's utility in complex organic synthesis processes. This method is noted for its simplicity and the ready availability of materials (Zhou et al., 2010).
Mécanisme D'action
Mode of Action
It has been observed that electrophilic substitution in 1,3-dihydrobenzo[c]thiophene occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can potentially affect the action of this compound .
Orientations Futures
Thiophene-based compounds, including 1,3-Dihydrobenzo[c]thiophene, have been gaining attention in medicinal chemistry and materials sciences . They are used in the synthesis of several important pharmaceuticals and have a prominent role in the advancement of organic semiconductors . Future research may focus on the efficient synthesis of thiophene-containing organic materials due to the importance of atom-economics and green chemistry .
Propriétés
IUPAC Name |
1,3-dihydro-2-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZARWOKBNZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117116-78-6 | |
| Record name | Benzo[c]thiophene, 1,3-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117116-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179450 | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-92-3 | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dihydrobenzo[c]thiophene?
A1: this compound has a molecular formula of C8H8S and a molecular weight of 136.21 g/mol. []
Q2: How can this compound be oxidized to its corresponding sulfone?
A2: this compound can be oxidized to this compound S,S-dioxide (also known as benzosulfone) using various oxidizing agents. One method utilizes metalloporphyrin complexes as catalysts for a greener and more sustainable approach. []
Q3: What is significant about the reactivity of this compound 2,2-dioxide?
A3: this compound 2,2-dioxide serves as a precursor to ortho-quinodimethanes. Upon heating, it undergoes thermal extrusion of sulfur dioxide, generating the reactive ortho-quinodimethane intermediate. [, ]
Q4: How can the reactivity of the generated ortho-quinodimethane be exploited?
A4: The ortho-quinodimethane readily participates in Diels-Alder reactions with various dienophiles. This reactivity has been utilized in synthesizing diverse compounds, including heteronaphthacenes, lignan analogs, and potential pharmaceuticals. [, , , , ]
Q5: What is the stereochemistry of the Diels-Alder reaction with ortho-quinodimethanes derived from this compound 2,2-dioxide?
A5: The Diels-Alder reaction with these ortho-quinodimethanes can exhibit high diastereoselectivity. Studies have shown that chiral auxiliaries on the ortho-quinodimethane, like α-alkoxy groups, can induce asymmetry in the cycloadducts. [, , ]
Q6: Can the regioselectivity of these Diels-Alder reactions be controlled?
A6: Yes, substituents on the ortho-quinodimethane can influence the regioselectivity of the Diels-Alder reaction. For instance, a phenyl group on the ortho-quinodimethane directs the dienophile addition to yield predominantly trans-1-phenyl-2-carbomethoxytetrahydronaphthalenes. []
Q7: What are other synthetic applications of this compound derivatives?
A7: this compound derivatives have been used in various synthetic transformations: * Direct conversion of alcohols to thiols: Lawesson's reagent can convert o-(dihydroxymethyl)benzene derivatives to the corresponding 1,3-dihydrobenzo[c]thiophenes. [, ] * Synthesis of 1-aryl-1,3-dihydrobenzo[c]thiophenes: Acid-mediated cyclization of 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes provides access to these compounds. [] * Formation of this compound-imines: Tandem reactions of o-(1-alkynyl)benzamides with Lawesson’s Reagent generate these imines. [, ]
Q8: Can this compound 2,2-dioxides be used for sulfur dioxide release?
A8: Yes, research has explored the potential of certain this compound 2,2-dioxide derivatives as photochemically activated sulfur dioxide donors. These compounds release sulfur dioxide upon UV irradiation and show promise for potential therapeutic applications. []
Q9: Have computational methods been used to study ortho-quinodimethanes derived from this compound 2,2-dioxide?
A9: Yes, ab initio calculations have been performed on ortho-quinodimethane and its α-phenyl and α-oxy derivatives to understand their electronic and steric properties. These calculations helped establish correlations between the ortho-quinodimethane structure and the regio- and diastereoselectivity of their Diels-Alder reactions. []
Q10: How do substituents on the this compound ring affect its reactivity?
A10: Substituents significantly influence reactivity. For instance, electron-donating groups on benzosulfones enhance the yield of sulfur dioxide upon photolysis. [] Furthermore, the presence and nature of substituents on the this compound core can impact its ability to act as an electron donor, with implications for its use in developing organic conductors. []
Q11: What are the potential applications of this compound derivatives in materials science?
A11: this compound can be modified to create electron donors with potential applications in organic conductors. For example, alkylenedithio derivatives of 1,3-bis(1,3-dithiol-2-ylidene)-1,3-dihydrobenzo[c]thiophene (BDTBT) exhibit promising conductivity properties. []
Q12: Are there any pharmaceutical applications of this compound derivatives under investigation?
A12: Research suggests potential therapeutic uses for this compound derivatives. One area of study focuses on utilizing photoactivated this compound 2,2-dioxides for targeted sulfur dioxide delivery, which may have value in treating conditions like glioblastoma. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)







![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)




